6-Bromo-N4-phenyl-3,4-pyridinediamine

Medicinal Chemistry Organic Synthesis Cross‑Coupling

6-Bromo-N4-phenyl-3,4-pyridinediamine (CAS 850663-79-5) is a halogenated pyridinediamine scaffold optimized for kinase inhibitor development. The C6 bromine enables versatile palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) with class-level yields >80%, absent in non-halogenated analogs. The N4-phenyl group anchors the molecule in ATP-binding pockets via π–π stacking, while predicted logP ~2.7 ensures membrane permeability for live-cell assays. Choose this brominated scaffold over chloro or non-halogenated analogs to maximize synthetic tractability and SAR exploration efficiency.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Cat. No. B8545329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N4-phenyl-3,4-pyridinediamine
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=NC=C2N)Br
InChIInChI=1S/C11H10BrN3/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15)
InChIKeyJVAGMQZETVWJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N4-phenyl-3,4-pyridinediamine: A Versatile Halogenated Pyridinediamine Building Block for Kinase-Targeted Drug Discovery


6-Bromo-N4-phenyl-3,4-pyridinediamine (CAS 850663-79-5) is a halogenated pyridinediamine derivative with a molecular formula of C11H10BrN3 and a molecular weight of 264.12 g/mol . The compound features a pyridine core substituted at the 6-position with bromine and at the N4-position with a phenyl group, alongside two primary amine functionalities at positions 3 and 4. This substitution pattern is characteristic of scaffolds employed in the development of kinase inhibitors, where the bromine atom serves as a synthetic handle for further diversification via cross-coupling reactions, and the N4-phenyl moiety can engage in critical π–π stacking or hydrophobic interactions within the ATP-binding pockets of target kinases . The compound is typically offered with a purity of ≥95% and is intended exclusively for research and development applications in medicinal chemistry and chemical biology [1].

Why 6-Bromo-N4-phenyl-3,4-pyridinediamine Cannot Be Casually Substituted by Other Pyridinediamines or Halogenated Analogs


Substituting 6-Bromo-N4-phenyl-3,4-pyridinediamine with closely related analogs—such as non‑brominated N4‑phenyl‑3,4‑pyridinediamine (CAS 35826‑31‑4), the 6‑chloro derivative (CAS 89182‑17‑2), or the regioisomeric 6‑bromo‑2,3‑pyridinediamine (CAS 129012‑04‑0)—introduces significant and quantifiable changes in synthetic versatility, physicochemical properties, and biological selectivity potential [1]. The presence of bromine at the 6‑position provides a robust handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, Sonogashira) that is absent in the non‑halogenated analog, thereby restricting the accessible chemical space of downstream analogs . Moreover, replacing bromine with chlorine alters both the steric bulk and electronic character of the substituent, which can modulate enzyme binding kinetics and selectivity profiles, as evidenced by the distinct kinase inhibition patterns of 6‑chloro‑3,4‑pyridinediamine . Finally, the regioisomeric placement of the amino groups influences hydrogen‑bonding networks and molecular recognition, underscoring the need for precise structural fidelity in structure‑activity relationship (SAR) campaigns .

Quantitative Differentiation of 6-Bromo-N4-phenyl-3,4-pyridinediamine: Head‑to‑Head Comparisons and Class‑Level Inferences


Synthetic Diversification: Bromine as a High‑Efficiency Handle for Palladium‑Catalyzed Cross‑Coupling

6-Bromo-N4-phenyl-3,4-pyridinediamine contains a bromine atom at the 6‑position, which enables efficient participation in palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings. In contrast, the non‑halogenated analog N4‑phenyl‑3,4‑pyridinediamine (CAS 35826‑31‑4) lacks this reactive handle, precluding direct diversification at that position. Class‑level inference from structurally related brominated pyridines indicates that aryl bromides typically achieve coupling yields exceeding 80% under optimized conditions, whereas the corresponding chloro‑analog often requires harsher conditions or specialized ligands to achieve comparable reactivity .

Medicinal Chemistry Organic Synthesis Cross‑Coupling

Lipophilicity and Predicted Membrane Permeability: A Calculated Advantage Over the Non‑Halogenated Scaffold

The predicted octanol‑water partition coefficient (clogP) of 6‑Bromo‑N4‑phenyl‑3,4‑pyridinediamine is approximately 2.7, based on in silico calculations (ALOGPS 2.1). This is significantly higher than the predicted clogP of ~1.2 for the non‑brominated analog N4‑phenyl‑3,4‑pyridinediamine . The increased lipophilicity is anticipated to enhance passive membrane permeability, a critical factor for intracellular target engagement in cellular assays .

Drug Design Physicochemical Properties ADME Prediction

Predicted Physicochemical Profile: Boiling Point, Density, and pKa Differentiate Storage and Formulation Requirements

The predicted boiling point of 6‑Bromo‑N4‑phenyl‑3,4‑pyridinediamine is 398.0 ± 42.0 °C, with a predicted density of 1.580 ± 0.06 g/cm³ and a predicted acid dissociation constant (pKa) of 3.34 ± 0.18 . In comparison, the non‑halogenated analog exhibits a lower predicted boiling point (approx. 350 °C) and density (approx. 1.2 g/cm³) [1]. The higher boiling point and density of the brominated compound reflect the presence of the heavy bromine atom and may influence handling during high‑temperature reactions or large‑scale synthesis. The acidic pKa suggests that the compound may require buffering under certain aqueous conditions to maintain stability.

Formulation Development Physical Chemistry Stability

Kinase Inhibition Potential: Divergent Selectivity Profiles Inferred from the 6‑Chloro Analog

The closely related 6‑chloro‑3,4‑pyridinediamine (CAS 89182‑17‑2) has been characterized as a dual inhibitor of protein kinase C (PKC) and glycogen synthase kinase‑3 (GSK‑3), with reported inhibitory activity in the low micromolar range . While direct quantitative IC₅₀ data for 6‑Bromo‑N4‑phenyl‑3,4‑pyridinediamine are not yet publicly available, the structural similarity and the known influence of halogen size and electronegativity on kinase binding suggest that the brominated derivative may exhibit a distinct selectivity fingerprint. Specifically, the larger bromine atom may restrict access to certain kinase sub‑pockets while enhancing hydrophobic interactions in others, potentially yielding improved selectivity over the chloro analog.

Kinase Inhibitor Selectivity SAR

Optimal Deployment of 6-Bromo-N4-phenyl-3,4-pyridinediamine: Research and Industrial Scenarios Validated by Quantitative Evidence


Medicinal Chemistry: Rapid Generation of Kinase‑Focused Libraries via Suzuki‑Miyaura Diversification

Given its bromine handle, 6‑Bromo‑N4‑phenyl‑3,4‑pyridinediamine is ideally suited as a core scaffold for constructing focused libraries of kinase inhibitors. The efficient cross‑coupling capability allows medicinal chemists to systematically vary the C6 substituent while preserving the N4‑phenyl group that can anchor the molecule in the ATP‑binding site. This approach enables rapid SAR exploration with high synthetic tractability, as evidenced by class‑level coupling yields exceeding 80% .

Chemical Biology: Development of Cell‑Permeable Probes for Intracellular Target Engagement

The predicted logP of ~2.7 positions 6‑Bromo‑N4‑phenyl‑3,4‑pyridinediamine as a more membrane‑permeable candidate than its non‑halogenated counterpart. This property is critical for chemical probes intended to engage intracellular kinases or other targets in live‑cell assays without the need for extensive formulation optimization. Researchers can therefore advance hit‑to‑probe workflows more rapidly, reducing the risk of false negatives due to poor cellular uptake.

Process Chemistry: Scale‑Up Synthesis with Defined Physical Property Constraints

The predicted boiling point (398 °C), density (1.58 g/cm³), and pKa (3.34) provide essential parameters for process chemists planning scale‑up synthesis. These values inform solvent selection, reaction temperature tolerances, and purification strategies (e.g., distillation, recrystallization). Compared to the non‑brominated analog, the higher boiling point may simplify removal of volatile impurities during work‑up, while the density assists in phase separation decisions.

SAR Campaigns Exploring Halogen‑Dependent Kinase Selectivity

Building on the known dual kinase inhibition profile of the 6‑chloro analog , 6‑Bromo‑N4‑phenyl‑3,4‑pyridinediamine provides a direct comparator for investigating halogen‑dependent selectivity. By synthesizing both bromo‑ and chloro‑containing series and profiling them against a panel of kinases, researchers can elucidate the impact of halogen size and polarizability on target engagement, thereby guiding the optimization of selective inhibitors for specific kinase targets.

Quote Request

Request a Quote for 6-Bromo-N4-phenyl-3,4-pyridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.